molecular formula C10H9FO2 B2411953 (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid CAS No. 1932192-07-8

(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid

Cat. No. B2411953
CAS RN: 1932192-07-8
M. Wt: 180.178
InChI Key: OYQKMDIGSGRQJP-PSASIEDQSA-N
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Description

“(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1932192-07-8 . It has a molecular weight of 180.18 and its IUPAC name is the same as its common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

1. Asymmetric Synthesis and Configuration Analysis

  • Asymmetric Synthesis and Configuration Establishment : The research by Aratani, Nakanisi, and Nozaki (1970) elucidates the decarboxylation process of cis-2-phenylcyclopropane-carboxylic acid, leading to the formation of trans-1,2-diphenylcyclopropane and trans-2-phenylcyclopropyliodide. This study contributes to understanding the asymmetric synthesis and absolute configuration of similar compounds, including (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid (T. Aratani, Y. Nakanisi, H. Nozaki, 1970).

2. Pharmacological Properties and Synthesis Techniques

  • Synthesis and Pharmacology : Sakagami et al. (2008) describe the synthesis of a compound related to this compound, demonstrating its application in medicinal chemistry, particularly as a potent mGluR2 antagonist with significant pharmacokinetic profiles (K. Sakagami et al., 2008).

3. Structural and Conformational Analysis

  • X-ray Diffraction Studies for Structure Determination : Ries and Bernal (1985) conducted a study using X-ray diffraction to determine the structure of a closely related compound, providing valuable insights into the conformational properties of cyclopropane derivatives, which could be applicable to understanding the structure of this compound (W. Ries, I. Bernal, 1985).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, and H335 . These statements correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively.

properties

IUPAC Name

(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQKMDIGSGRQJP-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@]1(C(=O)O)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1932192-07-8
Record name (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid
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